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molecular formula C10H18N2O B601217 3-Phenylpyrazin-2-ol CAS No. 73200-73-4

3-Phenylpyrazin-2-ol

Cat. No. B601217
M. Wt: 172.19
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Patent
US04402958

Procedure details

To a stirred solution of 0.3 mol. of potassium cyanide and 0.3 mol. of ammonium chloride in 100 ml. of water is added a solution of 0.3 mol. of benzaldehyde (Aldrich Chemical Co.) in 100 ml. of methanol. The reaction mixture is stirred at 25° C. for 6.0 hr. The oil layer is isolated and dissolved in methylene chloride. The solution is washed with water, dried and evaporated to give a brown oil. The oil is stirred with 150 ml. of concentrated hydrochloric acid for 1.0 hr. at 45° C. to precipitate phenylglycinamide hydrochloride. The precipitate is dissolved in 120 ml. of water stirred and cooled to 2° C. A solution of 4.8 g. (0.03 mol.) of 40% aqueous glyoxal is added, followed by dropwise addition of 6.0 ml. of 10 N sodium hydroxide. The reaction mixture is stirred for 5.0 hr. at 2° C. and then filtered. The filtrate is acidified to pH 6 with 3.0 ml. of 10 N hydrochloric acid and the precipitate of title compound is collected by filtration.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.03 mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[K+].[Cl-].[NH4+:5].[CH:6](=O)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.Cl.[CH:15]([CH:17]=O)=O.[OH-:19].[Na+]>C(Cl)Cl.CO.O>[C:7]1([C:6]2[C:1](=[O:19])[NH:2][CH:15]=[CH:17][N:5]=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:0.1,2.3,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0.03 mol
Type
reactant
Smiles
C(=O)C=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 25° C. for 6.0 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The oil layer is isolated
WASH
Type
WASH
Details
The solution is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a brown oil
STIRRING
Type
STIRRING
Details
The oil is stirred with 150 ml
CUSTOM
Type
CUSTOM
Details
at 45° C. to precipitate phenylglycinamide hydrochloride
DISSOLUTION
Type
DISSOLUTION
Details
The precipitate is dissolved in 120 ml
STIRRING
Type
STIRRING
Details
of water stirred
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 2° C
ADDITION
Type
ADDITION
Details
followed by dropwise addition of 6.0 ml
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 5.0 hr
Duration
5 h
FILTRATION
Type
FILTRATION
Details
at 2° C. and then filtered
FILTRATION
Type
FILTRATION
Details
of 10 N hydrochloric acid and the precipitate of title compound is collected by filtration

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
C1(=CC=CC=C1)C=1C(NC=CN1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04402958

Procedure details

To a stirred solution of 0.3 mol. of potassium cyanide and 0.3 mol. of ammonium chloride in 100 ml. of water is added a solution of 0.3 mol. of benzaldehyde (Aldrich Chemical Co.) in 100 ml. of methanol. The reaction mixture is stirred at 25° C. for 6.0 hr. The oil layer is isolated and dissolved in methylene chloride. The solution is washed with water, dried and evaporated to give a brown oil. The oil is stirred with 150 ml. of concentrated hydrochloric acid for 1.0 hr. at 45° C. to precipitate phenylglycinamide hydrochloride. The precipitate is dissolved in 120 ml. of water stirred and cooled to 2° C. A solution of 4.8 g. (0.03 mol.) of 40% aqueous glyoxal is added, followed by dropwise addition of 6.0 ml. of 10 N sodium hydroxide. The reaction mixture is stirred for 5.0 hr. at 2° C. and then filtered. The filtrate is acidified to pH 6 with 3.0 ml. of 10 N hydrochloric acid and the precipitate of title compound is collected by filtration.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.03 mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[K+].[Cl-].[NH4+:5].[CH:6](=O)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.Cl.[CH:15]([CH:17]=O)=O.[OH-:19].[Na+]>C(Cl)Cl.CO.O>[C:7]1([C:6]2[C:1](=[O:19])[NH:2][CH:15]=[CH:17][N:5]=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:0.1,2.3,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0.03 mol
Type
reactant
Smiles
C(=O)C=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 25° C. for 6.0 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The oil layer is isolated
WASH
Type
WASH
Details
The solution is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a brown oil
STIRRING
Type
STIRRING
Details
The oil is stirred with 150 ml
CUSTOM
Type
CUSTOM
Details
at 45° C. to precipitate phenylglycinamide hydrochloride
DISSOLUTION
Type
DISSOLUTION
Details
The precipitate is dissolved in 120 ml
STIRRING
Type
STIRRING
Details
of water stirred
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 2° C
ADDITION
Type
ADDITION
Details
followed by dropwise addition of 6.0 ml
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 5.0 hr
Duration
5 h
FILTRATION
Type
FILTRATION
Details
at 2° C. and then filtered
FILTRATION
Type
FILTRATION
Details
of 10 N hydrochloric acid and the precipitate of title compound is collected by filtration

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
C1(=CC=CC=C1)C=1C(NC=CN1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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